Dihydroergotamine is derived from ergotamine, which is obtained from the fungus Claviceps purpurea, known for growing on rye and other grains. The compound is classified as an ergot alkaloid and is recognized for its agonistic activity at various serotonin receptors, particularly 5-HT1B, 5-HT1D, and 5-HT1F. It also interacts with adrenergic and dopaminergic receptors, contributing to its therapeutic effects . Dihydroergotamine is marketed under several brand names, including D.H.E. 45, Migranal, and Trudhesa .
The synthesis of dihydroergotamine involves the reduction of an unsaturated bond in ergotamine at the 9-10 position of the ergoline ring. This hydrogenation process alters its pharmacological properties, enhancing its activity as an alpha-adrenergic antagonist while reducing its vasoconstrictive potential compared to ergotamine . The technical parameters for the synthesis typically include:
The molecular formula of dihydroergotamine is with a molecular weight of approximately 583.68 g/mol . The structure features a complex ergoline backbone with multiple functional groups that contribute to its receptor binding properties. Key structural characteristics include:
Dihydroergotamine participates in various chemical reactions primarily related to its metabolism and interactions with biological systems. Upon administration, it undergoes hepatic metabolism to form several metabolites, including:
Dihydroergotamine exhibits several notable physical and chemical properties:
Dihydroergotamine has several clinical applications:
Recent advancements in delivery methods, such as intranasal formulations using Precision Olfactory Delivery technology, have improved the efficacy of dihydroergotamine by enhancing absorption rates significantly .
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: